molecular formula C15H12O3S B2725035 (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate CAS No. 324779-75-1

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate

Cat. No.: B2725035
CAS No.: 324779-75-1
M. Wt: 272.32
InChI Key: IMNVRHHLTOCSSI-CMDGGOBGSA-N
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Description

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate is an organic compound that features a phenyl group, a thiophene ring, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate can be achieved through several methods. One common approach involves the condensation reaction between 2-oxo-2-phenylethyl acetate and 3-(thiophen-2-yl)acrylic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of (E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile: Similar structure but with a nitrile group instead of an ester.

    2-oxo-2-phenylethyl 3-(furan-2-yl)acrylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-2-oxo-2-phenylethyl 3-(thiophen-2-yl)acrylate is unique due to the presence of both a phenyl group and a thiophene ring, which can impart distinct electronic and steric properties. These features make it a versatile compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

phenacyl (E)-3-thiophen-2-ylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c16-14(12-5-2-1-3-6-12)11-18-15(17)9-8-13-7-4-10-19-13/h1-10H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNVRHHLTOCSSI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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